molecular formula C21H23N5O B2493662 (4-benzylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 951598-02-0

(4-benzylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2493662
CAS No.: 951598-02-0
M. Wt: 361.449
InChI Key: FESMHANAJYWARI-UHFFFAOYSA-N
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Description

(4-benzylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic compound that features a piperazine ring, a triazole ring, and a benzyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions. One possible route could be:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Benzylation: The benzyl group can be added through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.

    Reduction: Reduction reactions could target the triazole ring or the carbonyl group.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with piperazine and triazole rings are often explored for their potential as enzyme inhibitors or receptor ligands.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • (4-benzylpiperazin-1-yl)(1-phenyl-1H-1,2,3-triazol-4-yl)methanone
  • (4-benzylpiperazin-1-yl)(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)methanone

Uniqueness

The uniqueness of (4-benzylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(4-methylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-17-7-9-19(10-8-17)26-16-20(22-23-26)21(27)25-13-11-24(12-14-25)15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESMHANAJYWARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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